molecular formula C10H14O B12603465 1-[(1S)-1-Methoxyethyl]-4-methylbenzene CAS No. 646041-13-6

1-[(1S)-1-Methoxyethyl]-4-methylbenzene

Cat. No.: B12603465
CAS No.: 646041-13-6
M. Wt: 150.22 g/mol
InChI Key: YSRMSSIQHAGCQB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is part of the larger family of aromatic ethers, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene typically involves the etherification of 4-methylphenol (p-cresol) with (S)-1-chloro-1-methoxyethane. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-Methoxyethyl]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation with Cl2 in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Formation of p-methylbenzaldehyde or p-methylbenzoic acid.

    Reduction: Formation of p-methylphenethyl alcohol.

    Substitution: Formation of p-chloromethylphenethyl methyl ether or p-nitromethylphenethyl methyl ether.

Scientific Research Applications

1-[(1S)-1-Methoxyethyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance industry due to its pleasant odor, and as a solvent or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(1S)-1-Methoxyethyl]-3-methylbenzene: Similar structure but with the methoxyethyl group in the meta position.

    1-[(1S)-1-Methoxyethyl]-2-methylbenzene: Similar structure but with the methoxyethyl group in the ortho position.

    4-Methoxyethylbenzene: Lacks the chiral center and the additional methyl group.

Uniqueness

1-[(1S)-1-Methoxyethyl]-4-methylbenzene is unique due to its specific substitution pattern and chiral center, which can influence its physical and chemical properties, as well as its interactions with biological systems. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

646041-13-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-[(1S)-1-methoxyethyl]-4-methylbenzene

InChI

InChI=1S/C10H14O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-3H3/t9-/m0/s1

InChI Key

YSRMSSIQHAGCQB-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)OC

Canonical SMILES

CC1=CC=C(C=C1)C(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.